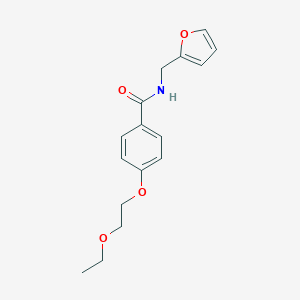![molecular formula C15H13N3O B269463 N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide, also known as BIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve the disruption of various cellular processes, including the microtubule network, protein aggregation, and membrane integrity. This compound has also been shown to interact with various cellular targets, including tubulin, beta-amyloid peptides, and bacterial cell walls.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of protein aggregation, and the inhibition of bacterial and fungal growth. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide is its low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research of N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction between 2-aminobenzimidazole and 3-bromoacetophenone. This compound has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. The mechanism of action of this compound is not fully understood, but it is believed to involve the disruption of various cellular processes. This compound has low toxicity and has several advantages and limitations for lab experiments. There are several future directions for the research of this compound, including further investigation of its potential applications and the development of more efficient synthesis methods.
合成法
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction between 2-aminobenzimidazole and 3-bromoacetophenone in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the microtubule network. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)18-15/h2-9H,1H3,(H,16,19)(H,17,18) |
InChIキー |
YPWHECVRDQMPJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
溶解性 |
37.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

